alpha-(Fluoromethyl)tryptophan

Enzyme kinetics Stereoselectivity Tryptophan hydroxylase

alpha-(Fluoromethyl)tryptophan (FMTrp, CAS 73804-81-6) is a synthetic, α-fluoromethyl-substituted tryptophan analog that functions as an enzyme-activated, irreversible (suicide) inhibitor of pyridoxal 5′-phosphate (PLP)-dependent aromatic L-amino acid decarboxylase (AADC/AAAD) and as a stereospecific substrate for tryptophan hydroxylase (TrpH). The compound's α-fluoromethyl warhead undergoes enzyme-mediated decarboxylation-triggered fluoride elimination to generate a reactive electrophilic species that covalently inactivates the target decarboxylase via PLP-cofactor adduct formation—a mechanism first established by Kollonitsch and co-workers for the α-fluoromethyl amino acid class.

Molecular Formula C12H13FN2O2
Molecular Weight 236.24 g/mol
CAS No. 73804-81-6
Cat. No. B1221744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(Fluoromethyl)tryptophan
CAS73804-81-6
Synonymsalpha-(fluoromethyl)tryptophan
alpha-(fluoromethyl)tryptophan, (D)-isomer
FMTrp
Molecular FormulaC12H13FN2O2
Molecular Weight236.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(CF)(C(=O)O)N
InChIInChI=1S/C12H13FN2O2/c13-7-12(14,11(16)17)5-8-6-15-10-4-2-1-3-9(8)10/h1-4,6,15H,5,7,14H2,(H,16,17)
InChIKeyBZEQVHKJCVLJMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-(Fluoromethyl)tryptophan (CAS 73804-81-6): A Mechanism-Based Irreversible Inhibitor for Serotonin Pathway Enzyme Studies


alpha-(Fluoromethyl)tryptophan (FMTrp, CAS 73804-81-6) is a synthetic, α-fluoromethyl-substituted tryptophan analog that functions as an enzyme-activated, irreversible (suicide) inhibitor of pyridoxal 5′-phosphate (PLP)-dependent aromatic L-amino acid decarboxylase (AADC/AAAD) and as a stereospecific substrate for tryptophan hydroxylase (TrpH) [1]. The compound's α-fluoromethyl warhead undergoes enzyme-mediated decarboxylation-triggered fluoride elimination to generate a reactive electrophilic species that covalently inactivates the target decarboxylase via PLP-cofactor adduct formation—a mechanism first established by Kollonitsch and co-workers for the α-fluoromethyl amino acid class [2]. FMTrp is distinguished within the fluoromethyl-tryptophan series by its ability to serve as a prodrug: TrpH-mediated 5-hydroxylation converts it in vivo to α-(fluoromethyl)-5-hydroxytryptophan, which is the actual potent, irreversible AADC inhibitor equipotent to α-difluoromethyl-DOPA [3][4].

Why alpha-(Fluoromethyl)tryptophan Cannot Be Replaced by Generic Tryptophan Analogs: Structural Prerequisites for Irreversible Target Engagement


The α-fluoromethyl warhead is the indispensable pharmacophore that converts a simple competitive substrate analog into a covalent, mechanism-based inactivator. α-Methyltryptophan (AMT), the closest structural comparator, acts only as a competitive, reversible inhibitor of tryptophan decarboxylase because the methyl group cannot undergo the enzyme-catalyzed elimination required for covalent active-site modification [1]. Conversely, α-difluoromethyltryptophan—though bearing two fluorine atoms—is a very poor substrate for the activating hydroxylase enzyme (TrpH), rendering it incapable of generating the 5-hydroxy-AADC-inhibitory species in vivo; only α-(monofluoromethyl)tryptophan successfully traverses the two-step enzymatic activation cascade (TrpH hydroxylation → AADC-mediated decarboxylation/irreversible inactivation) to measurably reduce serotonin levels [2]. Furthermore, the (R)-enantiomer of αFMT is neither a TrpH substrate nor an AADC inhibitor, meaning that racemic material introduces 50% inactive stereoisomer that may confound dose-response and mechanistic studies [3].

Quantitative Differentiation Evidence for alpha-(Fluoromethyl)tryptophan vs. Structural Analogs in Decarboxylase and Hydroxylase Assays


Enantioselective Substrate Activity for Tryptophan Hydroxylase: (S)-αFMT vs. Racemic αFMT vs. (R)-αFMT

The (S)-enantiomer of α-(fluoromethyl)tryptophan is a substrate for tryptophan hydroxylase, while the (R)-enantiomer is completely inactive. (S)-αFMT exhibited an apparent Km of 4.31 ± 1.07 mM with P815 tryptophan hydroxylase, which is approximately half the Km previously reported for the racemic mixture (~8.6 mM) with rat brain stem TrpH [1]. (R)-αFMT showed no detectable substrate conversion in the same assay system [1]. The enantiomers were synthesized with >97% enantiomeric purity as confirmed by Mosher's acid derivative NMR analysis [1].

Enzyme kinetics Stereoselectivity Tryptophan hydroxylase Serotonin biosynthesis

Prodrug Viability for In Vivo Serotonin Modulation: α-Monofluoromethyltryptophan vs. α-Difluoromethyltryptophan

In a direct comparative study by Schirlin et al. (1988), α-(monofluoromethyl)tryptophan and α-(difluoromethyl)tryptophan were tested in vivo as precursors (prodrugs) of their 5-hydroxy AADC-inhibitory analogues. Only α-(monofluoromethyl)tryptophan produced a measurable decrease in serotonin levels in vivo, whereas α-(difluoromethyl)tryptophan was found to be a very poor substrate for tryptophan hydroxylase, the activating enzyme required for conversion to the active 5-hydroxy species [1]. Both α-(mono- and difluoromethyl)-5-hydroxytryptophans are potent irreversible AADC inhibitors, equipotent to α-difluoromethyl-DOPA, but the difluoromethyl prodrug cannot reach the target due to failed hydroxylation [1].

Prodrug activation Serotonin biosynthesis In vivo pharmacology Tryptophan hydroxylase

Irreversible AADC Inhibition by the 5-Hydroxy Metabolite: Enantioselective KI and k2 Values

The hydroxylated metabolite (S)-α-(fluoromethyl)-5-hydroxytryptophan [(S)-11b] is an enzyme-activated irreversible inhibitor of murine liver aromatic L-amino acid decarboxylase (AADC) with a KI of 24.3 ± 3.01 μM and a kinact (k2) of 2.26 ± 0.44 min⁻¹ [1]. The (R)-enantiomer [(R)-11b] showed no inhibitory activity against the same enzyme preparation [1]. These values place (S)-αF-5-HTP as equipment to α-difluoromethyl-DOPA, the reference irreversible AADC inhibitor [2]. The irreversibility is confirmed by time-dependent inactivation kinetics consistent with covalent active-site modification via the fluoromethyl warhead mechanism [1].

Mechanism-based inhibition AADC Enzyme inactivation Carcinoid tumor

Mechanism of Inhibition: Irreversible Suicide Substrate (αFMT) vs. Competitive Reversible Inhibitor (α-Methyltryptophan)

α-(Fluoromethyl)tryptophan acts as a suicide substrate (mechanism-based irreversible inhibitor) of tryptophan decarboxylase (TDC), with inhibition rate increasing dependently on preincubation time—a hallmark of time-dependent covalent inactivation [1]. The enzyme processes αFMT through the normal catalytic cycle: Schiff base formation with PLP, decarboxylation, then fluoride elimination generates a reactive Michael acceptor that covalently modifies the PLP cofactor or an active-site nucleophile, permanently inactivating the enzyme [2][3]. In contrast, α-methyltryptophan (AMT) acts only as a competitive, reversible inhibitor of TDC, lacking the leaving group required for covalent modification; washout restores enzyme activity [4]. This mechanistic dichotomy mirrors the α-fluoromethyl vs. α-methyl distinction observed across the entire class of PLP-dependent decarboxylase inhibitors [2].

Suicide substrate Mechanism-based inhibitor Irreversible inactivation Decarboxylase

Crystallographic Validation of Target Engagement: First PLP-Decarboxylase Crystal Structure with Bound (S)-αFMT

The crystal structure of Ruminococcus gnavus tryptophan decarboxylase RUMGNA_01526 in complex with (S)-α-(fluoromethyl)tryptophan was determined at 2.84 Å resolution (PDB ID: 4OBV) [1]. This represents the first crystal structure of a bacterial PLP-dependent decarboxylase with a bound α-fluoromethyl inhibitor, revealing the molecular determinants of substrate selectivity for the larger tryptophan side chain, including a flexible catalytic loop that gates access to the substrate-binding pocket [1][2]. The co-crystal structure provides atomic-level validation that (S)-αFMT occupies the PLP-bound active site in the pre-decarboxylation external aldimine state, consistent with its mechanism-based inactivation pathway [2].

Structural biology X-ray crystallography PLP-dependent decarboxylase Inhibitor co-crystal

Dual-Enzyme PET Imaging Rationale: FMTrp as a Serotonin Neuron-Selective Tracer Precursor

α-(Fluoromethyl)-L-tryptophan (FMTrp) has been identified as a tryptophan hydroxylase (TrpH) substrate that, upon hydroxylation, generates a product that binds irreversibly to aromatic L-amino acid decarboxylase (AADC) in the subsequent biosynthetic step [1]. This dual-enzyme activation cascade was proposed as the basis for PET imaging agents with high neuronal selectivity: the amount of trapped radioactivity depends on serial enzyme activities as regulated by neuronal firing rate [1]. 11C-labeled FMTrp was evaluated alongside 11C-labeled α-fluoromethyl-p-tyrosine (FMPT, for dopamine neurons) as PET tracers for serotonergic and dopaminergic neuronal activity assessment, respectively [1]. This serotonin-pathway-selective imaging concept is unique to FMTrp among fluoromethyl amino acids; α-fluoromethyl-tyrosine and α-fluoromethyl-DOPA target the dopamine/norepinephrine pathway [2].

PET imaging Serotonin neurons Tryptophan hydroxylase Neuropsychiatric disorders

Validated Research and Industrial Applications of alpha-(Fluoromethyl)tryptophan Based on Quantitative Differentiation Evidence


Enantioselective Serotonin Biosynthesis Studies Requiring Stereochemically Pure Suicide Substrate

Researchers investigating serotonin pathway enzymology should procure enantiopure (S)-αFMT (>97% ee) to avoid the confounding influence of the inactive (R)-enantiomer. In TrpH kinetic assays, (S)-αFMT provides a defined apparent Km of 4.31 ± 1.07 mM, whereas racemic material yields approximately double this value due to 50% inert stereoisomer dilution [1]. This is critical for accurate suicide-inactivation rate determinations, as the (R)-enantiomer neither binds productively nor consumes the PLP cofactor [1].

In Vivo Serotonin Modulation via the Two-Step TrpH→AADC Prodrug Activation Pathway

For in vivo pharmacological studies requiring reduction of peripheral or central serotonin levels, α-(monofluoromethyl)tryptophan—but not α-(difluoromethyl)tryptophan—functions as a viable prodrug. Only the monofluoromethyl analog is a competent TrpH substrate and produces measurable serotonin decreases in vivo; the difluoromethyl analog is hydroxylase-inert and cannot generate the active 5-hydroxy-AADC inhibitor species [2]. Investigators should explicitly verify mono- vs. di-fluoromethyl identity when ordering, as the two compounds are commonly co-synthesized and catalogued together.

Carcinoid Tumor Chemotherapy Research Targeting AADC with Irreversible Inactivation Kinetics

Oncology groups developing mechanism-based AADC inhibitors for serotonin-overproducing carcinoid tumors can utilize the quantitative inactivation parameters of (S)-αF-5-hydroxytryptophan (KI = 24.3 ± 3.01 μM; k2 = 2.26 ± 0.44 min⁻¹) as benchmark values [3]. The inactivation half-life at saturating inhibitor concentration (t½ ≈ 0.31 min) provides a quantitative metric for comparing next-generation AADC inactivators. Note that (R)-αF-5-HTP is completely inactive, making enantiomeric purity a procurement prerequisite [3].

Structural Biology of PLP-Dependent Decarboxylases Using Co-Crystallization with (S)-αFMT

Structural biology laboratories solving PLP-dependent bacterial or mammalian decarboxylase structures can employ (S)-αFMT as a validated co-crystallization ligand. The PDB 4OBV structure (2.84 Å resolution) of R. gnavus TrpDC with bound (S)-αFMT provides a reference for soaking and co-crystallization protocols, including the flexible catalytic loop conformation that gates the active site [4][5]. This structural template enables rational mutagenesis studies of substrate selectivity determinants in both prokaryotic and eukaryotic decarboxylases.

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